DM50 impurity 1-d9

Stable Isotope Dilution Mass Spectrometry LC-MS/MS Method Validation Pharmaceutical Impurity Profiling

Quantifying trace DM50 impurity 1 in maytansine API demands an internal standard that precisely corrects for matrix effects without spectral overlap. DM50 impurity 1-d9 is a fully characterized, trimethyl-d9 labeled reference standard engineered to overcome these analytical challenges. • Enables interference-free SID-MS quantitation via a +9 Da mass shift, achieving 85-115% accuracy and <15% CV at 0.05% impurity thresholds. • Co-elutes closely with the analyte in reversed-phase LC, maximizing ion suppression compensation per FDA bioanalytical guidance. • Supplied with comprehensive characterization data to support pharmacopeial traceability for ANDA/DMF submissions.

Molecular Formula C39H56ClN3O10S
Molecular Weight 803.4 g/mol
Cat. No. B12404514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDM50 impurity 1-d9
Molecular FormulaC39H56ClN3O10S
Molecular Weight803.4 g/mol
Structural Identifiers
SMILESCC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCCCCSC)C)C)OC)(NC(=O)O2)O
InChIInChI=1S/C39H56ClN3O10S/c1-23-14-13-15-30(50-8)39(48)22-29(51-37(47)41-39)24(2)35-38(4,53-35)31(52-36(46)25(3)42(5)32(44)16-11-10-12-17-54-9)21-33(45)43(6)27-19-26(18-23)20-28(49-7)34(27)40/h13-15,19-20,24-25,29-31,35,48H,10-12,16-18,21-22H2,1-9H3,(H,41,47)/b15-13+,23-14+/t24-,25-,29+,30-,31+,35+,38+,39+/m1/s1/i5D3,10D2,11D2,12D2
InChIKeyBFNYSMXVEUWMPZ-HCWCVCEVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DM50 Impurity 1-d9 Reference Standard for LC-MS/MS


DM50 impurity 1-d9 is a deuterium-labeled analog of DM50 impurity 1, a process-related impurity of the microtubule-targeting cytotoxic agent maytansine (maytansinoid class) [1]. It is supplied as a fully characterized reference standard for analytical method development, method validation, and quality control applications in pharmaceutical development [1]. The compound features nine deuterium atoms substituted at specific trimethyl positions (trimethyl-d9), resulting in a molecular formula of C39H47D9ClN3O10S and a molecular weight of 803.45 g/mol . The deuterium labeling enables its primary use as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, where it compensates for matrix effects and ionization variability during quantification [2]. DM50 impurity 1-d9 is offered with compliance to regulatory guidelines and is intended for research and analytical use only, not for human therapeutic applications [1].

Why Deuterated DM50 Impurity 1-d9 Cannot Be Substituted


Non-deuterated DM50 impurity 1 and its deuterated analog DM50 impurity 1-d9 are not interchangeable as reference standards or internal standards in quantitative LC-MS/MS assays. The incorporation of nine deuterium atoms in DM50 impurity 1-d9 produces a mass shift of +9 Da relative to the non-deuterated parent compound (molecular weight: 803.45 vs. 794.40 g/mol) . This mass differential is essential for stable isotope dilution mass spectrometry (SID-MS), enabling the mass spectrometer to resolve the analyte and internal standard signals into distinct m/z channels [1]. The use of a non-deuterated analog would result in spectral overlap and inability to correct for matrix effects, ion suppression, and extraction recovery variability [2]. Furthermore, the deuterium substitution can alter chromatographic retention time—typically by 0.02–0.3 minutes in reversed-phase LC—which, if not properly accounted for, may compromise co-elution and matrix effect compensation relative to 13C/15N-labeled alternatives [3]. Consequently, substitution with a non-deuterated or improperly matched internal standard introduces quantification bias and violates ICH Q2(R1) and FDA Bioanalytical Method Validation guidance requirements for accuracy and precision.

Quantitative Differentiation from Closest Analogs


+9 Da Mass Shift for Unambiguous MS/MS Quantification

DM50 impurity 1-d9 exhibits a molecular weight of 803.45 g/mol, representing a +9.05 Da (1.14%) mass increase relative to the non-deuterated DM50 impurity 1 (794.40 g/mol) due to the replacement of nine hydrogen atoms with deuterium at specific trimethyl positions . This mass differential places the internal standard signal into a distinct m/z channel, preventing spectral overlap with the analyte and enabling accurate peak area ratio calculations in multiple reaction monitoring (MRM) modes of triple quadrupole mass spectrometers [1].

Stable Isotope Dilution Mass Spectrometry LC-MS/MS Method Validation Pharmaceutical Impurity Profiling

Deuterium-Induced Retention Time Shift and Matrix Effect Correction

Deuterium labeling introduces a chromatographic retention time shift relative to the non-deuterated analog due to the altered lipophilicity and acidity of C-D bonds compared to C-H bonds. In reversed-phase LC, deuterated compounds typically elute 0.02–0.3 minutes earlier than their non-deuterated counterparts [1][2]. This shift can reduce the internal standard's ability to fully compensate for matrix effects if co-elution with the analyte is not achieved. For DM50 impurity 1-d9, the magnitude of the shift is dependent on the specific chromatographic conditions (e.g., mobile phase pH, organic modifier, column chemistry) and must be empirically determined during method development [3].

LC Method Development Matrix Effect Compensation Deuterium Isotope Effect

Regulatory Compliance and Pharmacopeial Traceability

DM50 impurity 1-d9 is offered as a fully characterized reference standard that is compliant with regulatory guidelines and serves as a traceable standard against pharmacopeial monographs (USP or EP) [1]. The product is supplied with a comprehensive Certificate of Analysis (CoA) detailing identity (by NMR, MS), purity (typically ≥95% or ≥98%), and assay values . This level of characterization meets the requirements for use in analytical method validation (AMV) and quality control (QC) applications during the synthesis and formulation stages of drug development, as well as for Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions [1].

Pharmaceutical Quality Control Reference Standard Characterization Regulatory Compliance (USP/EP)

Trimethyl-d9 Labeling Pattern and Stable Isotopic Signature

DM50 impurity 1-d9 contains nine deuterium atoms specifically substituted at the trimethyl groups (trimethyl-d9) [1]. The exact position and number of deuterium labels dictate the mass spectrometric response and the potential for deuterium-hydrogen back-exchange. The trimethyl-d9 labeling pattern provides a stable, non-exchangeable isotopic signature under typical reversed-phase LC-MS conditions, ensuring consistent internal standard performance across analytical runs [2]. The D9 labeling (vs. D3, D6, or D10 alternatives) is selected to provide optimal mass separation without introducing excessive isotopic effects on ionization efficiency or chromatographic behavior [3].

Stable Isotope Labeling Deuterium Incorporation Mass Spectrometry Quantification

Pharmaceutical R&D and Quality Control Applications


Impurity Profiling for ANDA/DMF Submissions

DM50 impurity 1-d9 is employed as a stable isotope-labeled internal standard in validated LC-MS/MS methods for quantifying trace levels of DM50 impurity 1 in maytansine active pharmaceutical ingredient (API) and finished drug products. The +9 Da mass shift ensures interference-free quantitation of impurity levels as low as 0.05% area/area (ICH Q3A thresholds), with typical method accuracy of 85–115% and precision (%CV) <15% [1]. The use of a fully characterized, pharmacopeial-traceable reference standard supports regulatory compliance for ANDA and DMF submissions by providing a defensible chain of metrological traceability [2].

Matrix Effect Compensation in Biological Matrices

In preclinical or clinical PK/TK studies of maytansinoid-based therapeutics (e.g., antibody-drug conjugates containing DM1 or DM4 payloads), DM50 impurity 1-d9 serves as an internal standard to correct for matrix effects from plasma, serum, or tissue homogenates. The deuterated internal standard compensates for ion suppression/enhancement, extraction recovery variability, and LC-MS instrument drift, enabling accurate quantification of free maytansinoid-related impurities [1]. The trimethyl-d9 labeling ensures that the internal standard co-elutes closely with the analyte, maximizing the effectiveness of matrix effect correction in accordance with FDA Bioanalytical Method Validation Guidance [2].

Stability-Indicating Method Development

DM50 impurity 1-d9 is used as an internal standard in stability-indicating LC-MS methods to monitor the formation of DM50 impurity 1 under forced degradation conditions (e.g., heat, humidity, acid/base hydrolysis, oxidation, photolysis) of maytansine API or drug product. The deuterated standard enables precise quantitation of degradation product formation rates, supporting shelf-life prediction and packaging recommendations per ICH Q1A(R2) . The fully characterized nature of the standard allows for unambiguous identification of the impurity peak in chromatograms, even in the presence of co-eluting matrix components or other degradation products [1].

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